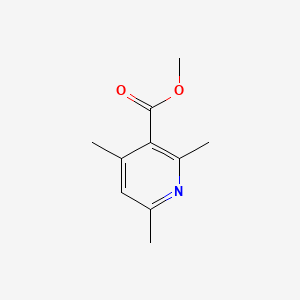

Methyl 2,4,6-trimethylnicotinate

Beschreibung

Methyl 2,4,6-trimethylnicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with three methyl groups at positions 2, 4, and 6, and a methyl ester at the 3-position. This compound has garnered attention in medicinal chemistry, particularly as a component of SARS-CoV-2 main protease inhibitors. In compound 43 (as identified in ), the 2,4,6-trimethylnicotinate moiety acts as a leaving group during the irreversible inhibition of the viral protease via covalent modification of Cys145 .

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

methyl 2,4,6-trimethylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H13NO2/c1-6-5-7(2)11-8(3)9(6)10(12)13-4/h5H,1-4H3 |

InChI-Schlüssel |

GSADSEZPBPZATN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=C1C(=O)OC)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,6-trimethylnicotinate typically involves the esterification of 2,4,6-trimethylnicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of Methyl 2,4,6-trimethylnicotinate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production scale and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,4,6-trimethylnicotinate can undergo various chemical reactions, including:

Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,4,6-trimethylpyridine-3,5-dicarboxylic acid.

Reduction: Formation of 2,4,6-trimethylpyridine-3-methanol.

Substitution: Formation of halogenated derivatives such as 2,4,6-trimethyl-3-bromopyridine.

Wissenschaftliche Forschungsanwendungen

Methyl 2,4,6-trimethylnicotinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of Methyl 2,4,6-trimethylnicotinate involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades that lead to various biological effects, such as vasodilation or anti-inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural and Functional Differences

The biological activity and physicochemical properties of nicotinate derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Methyl 2,4,6-trimethylnicotinate and its analogs:

Table 1: Comparative Data for Selected Nicotinate-Based Inhibitors

Key Observations:

- Steric and Electronic Effects: The methyl groups in 43 balance steric bulk and electron-donating effects, enabling optimal binding in the S1 pocket.

- Leaving Group Efficiency : The 2,4,6-trimethylnicotinate group in 43 is a more effective leaving group than the benzoate in 42 , facilitating covalent inhibition of the protease .

Comparison with Other Nicotinate Derivatives

(a) Methyl 4,6-Dihydroxynicotinate (CAS 79398-27-9)

- Structural Difference : Hydroxyl groups at positions 4 and 6 instead of methyl groups.

- Implications: Increased hydrophilicity but reduced metabolic stability compared to 43.

(b) Ethyl 2,4,6-Trichloronicotinate (CAS 1934657-78-9)

- Structural Difference : Chlorine substituents and ethyl ester.

- Implications : Chlorine’s electronegativity may enhance electrophilicity, but the ethyl ester could reduce cell permeability compared to methyl esters. Molecular weight (212.29 g/mol) suggests differences in pharmacokinetics .

(c) Methyl 5-Amino-6-Methoxynicotinate (CAS 59237-50-2)

- Structural Difference: Amino and methoxy groups at positions 5 and 4.

- Implications: Amino groups may enable hydrogen bonding, but methoxy groups could introduce steric hindrance. Similarity score (0.69) indicates moderate overlap with 43 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.